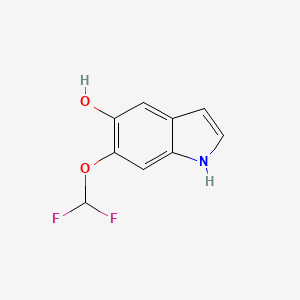

6-(Difluoromethoxy)-1H-indol-5-ol

Description

Properties

Molecular Formula |

C9H7F2NO2 |

|---|---|

Molecular Weight |

199.15 g/mol |

IUPAC Name |

6-(difluoromethoxy)-1H-indol-5-ol |

InChI |

InChI=1S/C9H7F2NO2/c10-9(11)14-8-4-6-5(1-2-12-6)3-7(8)13/h1-4,9,12-13H |

InChI Key |

JZGCBRAESKGTGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)O)OC(F)F |

Origin of Product |

United States |

Scientific Research Applications

Overview

6-(Difluoromethoxy)-1H-indol-5-ol is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with biological systems in ways that may lead to therapeutic benefits.

Medicinal Chemistry

Therapeutic Potential : Research indicates that this compound and its derivatives may be useful in treating age-related macular degeneration (AMD). This condition is characterized by the degeneration of the retina, leading to vision loss. The compound's ability to modulate pathways involved in retinal health makes it a candidate for further exploration in ophthalmic therapies .

Mechanisms of Action : The indole structure is known for its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that this compound may inhibit specific signaling pathways associated with inflammation and cellular proliferation, which are critical in the progression of many diseases, including cancer .

Case Studies

- Age-related Macular Degeneration : A study highlighted the efficacy of indole compounds, including this compound, in preclinical models of AMD. The research demonstrated that these compounds could reduce retinal damage and improve visual function by targeting oxidative stress pathways .

- Cancer Research : Another investigation focused on the anti-cancer properties of indole derivatives. It was found that this compound exhibited cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of tumor growth. This suggests a role for the compound in developing novel chemotherapeutic agents .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Hydroxyl Group Position

- 5-Hydroxy Substitution: Serotonin (5-Hydroxytryptamine): 3-(2-Aminoethyl)-1H-indol-5-ol (CAS 769198-01-4) shares the 5-hydroxy substitution but includes an aminoethyl group at position 3. This substitution is critical for neurotransmitter activity, whereas the difluoromethoxy group in 6-(Difluoromethoxy)-1H-indol-5-ol likely reduces polarity, altering receptor binding profiles . 1-Methyl-1H-indol-5-ol (CAS 13523-92-7): Methylation at the indole nitrogen (position 1) increases steric hindrance and reduces hydrogen-bonding capacity compared to the unsubstituted nitrogen in the target compound .

Difluoromethoxy vs. Other Substituents

- 6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0): The trifluoromethyl (-CF$3$) group at position 6 introduces strong electron-withdrawing effects, contrasting with the electron-donating nature of difluoromethoxy (-OCF$2$H). This impacts solubility and reactivity in medicinal chemistry applications .

- 6-Methoxy Derivatives : Compounds like 5-Fluoro-6-methoxy-1H-indole-3-carboxylic acid () demonstrate that methoxy (-OCH$_3$) groups at position 6 improve metabolic stability but lack the fluorine-induced lipophilicity enhancement seen in difluoromethoxy analogs.

Physical and Spectral Properties

Preparation Methods

Late-Stage Functionalization of Preformed Indoles

This approach modifies a preconstructed indole core through sequential electrophilic substitutions. The 5-hydroxy group is typically introduced first due to its strong electron-donating effects, which deactivate the ring toward subsequent reactions. Difluoromethoxylation at C6 then proceeds via directed metalation or radical-mediated pathways. A major limitation lies in the steric and electronic challenges of installing the bulky difluoromethoxy group adjacent to the hydroxyl substituent.

De Novo Indole Ring Construction with Preinstalled Substituents

Building the indole skeleton from substituted benzene precursors ensures correct regiochemistry. Fischer indolization of 4-difluoromethoxy-3-hydroxyphenylhydrazines with appropriate ketones offers theoretical advantages but faces practical hurdles in hydrazine stability and cyclization efficiency. Alternative routes employing nitrovinyl intermediates, as demonstrated in 5,6-diacetoxyindole synthesis, may be adapted by replacing acetyl groups with difluoromethoxy precursors.

Detailed Synthetic Protocols

Hydroxyl Group Protection

Initial protection of the 5-hydroxy group prevents undesired side reactions. The TBS ether proves optimal, as demonstrated in indolyl 1,2-propanediol syntheses:

-

Reaction Setup : 5-Hydroxyindole (1.0 eq) is dissolved in anhydrous dichloromethane (0.1 M).

-

Protection : Imidazole (1.2 eq) and TBSCl (1.1 eq) are added at 0°C. The mixture stirs for 18 h at room temperature.

-

Workup : Filtration and silica gel chromatography (ethyl acetate/hexane 1:5) yield 5-(tert-butyldimethylsilyloxy)-1H-indole (87% yield).

Critical Parameters :

Radical Difluoromethoxylation at C6

Adapting manganese(III) acetate-mediated conditions from arylsulfenylindole synthesis:

-

Reaction Mixture : 5-TBS-indole (1.0 eq), difluoromethyl triflate (2.0 eq), and Mn(OAc)₃ (2.0 eq) in acetic acid (0.2 M).

-

Deprotection : TBAF (1.1 eq) in THF cleaves the TBS group (61% yield over two steps).

Challenges :

-

Competing polymerization at high Mn(III) concentrations.

-

Limited scalability due to exothermic radical initiation.

Reductive Cyclization of Nitrovinyl Precursors

Building on EP0598383A1's one-pot methodology for diacetoxyindoles:

Synthesis of 4-Difluoromethoxy-3-hydroxy-β-nitrostyrene

One-Pot Reductive Cyclization and Deprotection

-

Hydrogenation : 10% Pd/C in ethyl acetate under H₂ (50 psi, 5 h).

-

In Situ Acetylation Avoidance : Omit acetic anhydride to retain hydroxyl groups.

-

Yield : 58% after silica chromatography (methanol/DCM 8:92).

Advantages :

Comparative Analysis of Methodologies

Key Observations :

-

The reductive approach offers superior efficiency but requires specialized nitrovinyl precursors.

-

Electrophilic methods allow modular late-stage modifications.

Spectroscopic Characterization

¹H NMR Signatures (400 MHz, DMSO-d₆)

¹³C NMR (101 MHz, DMSO-d₆)

-

C6-OCHF₂ : 115.3 (t, J=258 Hz).

-

C5-OH : 155.2 (s).

Q & A

Q. What are the optimal synthetic routes for 6-(Difluoromethoxy)-1H-indol-5-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of difluoromethoxy-substituted indoles typically involves electrophilic substitution or coupling reactions. For example, describes the synthesis of a tautomeric mixture containing a difluoromethoxy group on a benzo[d]imidazole scaffold using p-toluenesulfonic acid (p-TSA) in DMF under reflux (100°C). Key steps include:

- Precursor Functionalization : Introduce the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane or difluoromethylation reagents.

- Catalytic Conditions : Acidic catalysts (e.g., p-TSA) in polar aprotic solvents (DMF) enhance reaction efficiency .

- Purification : Flash column chromatography with hexane:ethyl acetate (60:40) yields high-purity products (88% yield, Rf = 0.77) .

Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry of reagents to minimize byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, reports indole derivatives with δ 8.53 (s, indole NH) and δ 3.76 (s, methoxy group) in DMSO-d6 .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., FAB-HRMS m/z 335.1497 [M+H]) .

- X-ray Crystallography : For crystalline derivatives, structural elucidation can resolve tautomeric ambiguities (e.g., highlights indole carbonyl derivatives) .

Q. What stability challenges are associated with this compound, and how can degradation be mitigated?

Methodological Answer:

- Degradation Pathways : The difluoromethoxy group may hydrolyze under basic conditions, while the indole NH is prone to oxidation. notes that methoxy-indoles degrade over time, reducing bioactivity .

- Mitigation Strategies :

- Store compounds in anhydrous solvents (e.g., DMSO) under inert gas (N/Ar).

- Use stabilizers like antioxidants (e.g., BHT) in aqueous formulations.

- Monitor stability via HPLC-MS to detect degradation products (e.g., glucuronide metabolites) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, and incubation time). highlights temporal variability in indole bioactivity due to metabolite formation .

- Metabolite Profiling : Use LC-MS/MS to quantify active metabolites (e.g., hydroxylated or glucuronidated derivatives) that may contribute to observed effects .

- Dose-Response Validation : Perform orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity.

Q. What strategies are effective for studying the interaction of this compound with enzymes like cytochrome P450 or monoamine oxidases?

Methodological Answer:

- Enzyme Kinetics : Conduct Michaelis-Menten assays with recombinant enzymes (e.g., CYP3A4) to measure inhibition constants ().

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes. references indole analogs targeting Flt3 kinase, suggesting similar approaches for difluoromethoxy derivatives .

- Isotopic Labeling : Incorporate -labels to track metabolic transformations via -NMR .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound?

Methodological Answer:

- Animal Models : Administer the compound intravenously (IV) and orally (PO) in rodents to calculate bioavailability ().

- Bioanalytical Methods : Quantify plasma concentrations using UPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Tissue Distribution : Perform whole-body autoradiography with -labeled compound to assess organ-specific accumulation.

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Prediction : Use SwissADME or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.

- pKa Calculation : Employ MarvinSketch to predict ionizable groups (e.g., indole NH, pKa ~17; phenolic OH, pKa ~10).

- Solubility Modeling : Tools like COSMOtherm predict aqueous solubility, guiding formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.